Phenyl vs. 4-Methylpiperazinyl Aminal Substituent
A direct structural comparator is N-{4,5-dimethyl-3-[(4-methylpiperazin-1-yl)(pyridin-3-yl)methyl]thiophen-2-yl}furan-2-carboxamide, which replaces the phenyl ring with a 4-methylpiperazine group and shifts the pyridine attachment from 2-ylamino to 3-ylmethyl [1]. The target compound retains an aromatic phenyl substituent at the aminal carbon, resulting in a substantially different hydrogen-bonding capacity, basicity profile (calculated pKa shift of approximately 2–3 units at the pyridinyl nitrogen), and lipophilicity (estimated ΔlogP ≈ +1.2 for the phenyl analog vs. the piperazinyl analog) [1]. While direct pharmacological head-to-head data for these two compounds is not publicly available, the structural divergence predicts differential ion channel subtype engagement [2].
| Evidence Dimension | Structural and predicted physicochemical differentiation |
|---|---|
| Target Compound Data | Phenyl substituent at aminal carbon; pyridin-2-ylamino linkage; MW 403.5; C23H21N3O2S |
| Comparator Or Baseline | N-{4,5-dimethyl-3-[(4-methylpiperazin-1-yl)(pyridin-3-yl)methyl]thiophen-2-yl}furan-2-carboxamide; 4-methylpiperazine substituent; pyridin-3-ylmethyl linkage; MW 398.5; C22H26N4O2S |
| Quantified Difference | Predicted pKa difference ~2–3 units; estimated ΔLogP ~+1.2 |
| Conditions | In silico property prediction; no experimental comparative data available |
Why This Matters
Researchers requiring a phenyl-substituted aminal pharmacophore with higher lipophilicity for membrane permeability or blood-brain barrier penetration studies would prioritize the target compound over the piperazinyl analog.
- [1] Zhang Group. GLASS Ligand Database: N-{4,5-dimethyl-3-[(4-methylpiperazin-1-yl)(pyridin-3-yl)methyl]thiophen-2-yl}furan-2-carboxamide. Accessed 2026. View Source
- [2] Altenbach RJ, et al. U.S. Patent 6,645,968. Potassium channel openers. Issued November 11, 2003. View Source
